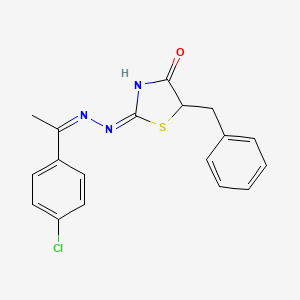
(E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a benzyl group and a 4-chlorophenyl substituent, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
作用機序
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been found to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design and have applications in various biological targets .
Mode of Action
Thiazolidin-4-one derivatives have been known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidin-4-one derivatives have been known to inhibit various enzymes and affect multiple cell lines, indicating their influence on several biochemical pathways .
Pharmacokinetics
Thiazolidin-4-one derivatives have been synthesized using various approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
It has been found that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines more efficiently compared to normal thiazolidin-4-one derivatives .
Action Environment
The synthesis of thiazolidin-4-one derivatives often involves green chemistry, suggesting that environmental factors may play a role in their synthesis and action .
生化学分析
Biochemical Properties
Thiazolidin-4-ones, including our compound of interest, are known for their varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Cellular Effects
Thiazolidin-4-ones have been reported to exhibit significant anticancer activities, suggesting that they may influence cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one is not well-defined. Thiazolidin-4-ones are known to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a hydrazone. One common method includes the reaction of 5-benzylthiazolidin-4-one with 4-chlorobenzaldehyde hydrazone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
化学反応の分析
Types of Reactions
(E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to inhibit the growth of certain bacteria and cancer cell lines makes it a candidate for further investigation as a potential therapeutic agent.
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interest. Research is ongoing to determine its efficacy and safety in treating inflammatory diseases and conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
類似化合物との比較
Similar Compounds
- 5-benzyl-2-(1-(4-chlorophenyl)ethylidene)thiazolidin-4-one
- 5-benzyl-2-(1-(4-methylphenyl)ethylidene)thiazolidin-4-one
- 5-benzyl-2-(1-(4-fluorophenyl)ethylidene)thiazolidin-4-one
Uniqueness
Compared to similar compounds, (E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one stands out due to its specific hydrazono group, which may enhance its biological activity and provide unique chemical reactivity. The presence of the 4-chlorophenyl group also contributes to its distinct properties, potentially offering improved efficacy in certain applications.
特性
IUPAC Name |
(2E)-5-benzyl-2-[(Z)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12(14-7-9-15(19)10-8-14)21-22-18-20-17(23)16(24-18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,20,22,23)/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQMKQFOPTAKT-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C/1\NC(=O)C(S1)CC2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2934779.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE](/img/structure/B2934781.png)
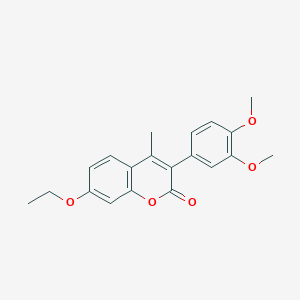
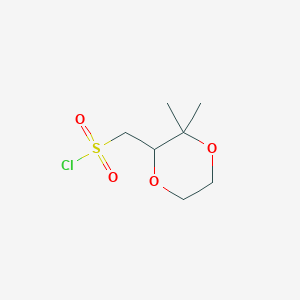

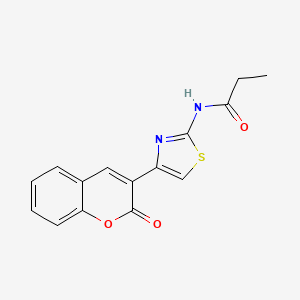
![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)
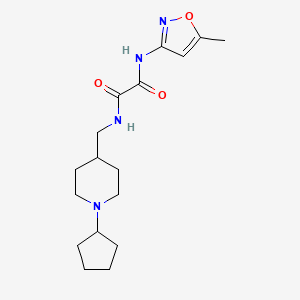
![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)
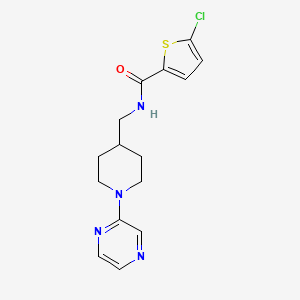
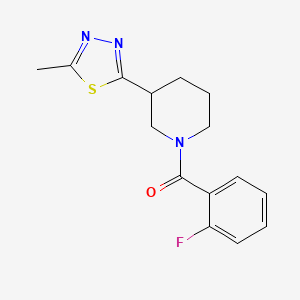
amino}-4,4-difluorobutanoic acid](/img/structure/B2934798.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
